Dimethyl 1H-imidazole-4,5-dicarboxylate
Description
Significance of Imidazole (B134444) Scaffolds in Organic and Medicinal Chemistry
The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged structure in medicinal chemistry. mdpi.com Its unique electronic characteristics, including electron-richness, allow it to readily bind to a wide array of enzymes, proteins, and receptors. tandfonline.com This ability to interact with diverse biological targets makes imidazole a central scaffold for the development of new therapeutic agents.
First synthesized in 1858 by German chemist Heinrich Debus, the imidazole ring's discovery was a significant milestone in organic and medicinal chemistry due to its vast potential for reactivity and molecular interactions. Imidazole-containing compounds have been investigated for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. tandfonline.comnih.gov The structural features of the imidazole ring enable multiple types of interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions, which are crucial for drug-ligand binding. nih.gov The versatility of the imidazole nucleus allows for extensive chemical modifications, leading to the development of derivatives with enhanced selectivity and potency. mdpi.com
Overview of Dicarboxylate Functionalization in Heterocyclic Chemistry
The introduction of dicarboxylate groups onto heterocyclic rings, a process known as dicarboxylate functionalization, significantly expands the chemical utility of the parent heterocycle. These functional groups provide additional sites for chemical reactions and can influence the molecule's physical and chemical properties. In the context of heterocyclic chemistry, dicarboxylate functionalization is a key strategy for creating novel compounds with tailored characteristics. nih.gov
Specifically, 4,5-imidazoledicarboxylic acid and its derivatives are of great interest in coordination and supramolecular chemistry. researchgate.net The presence of two carboxylate groups and two imidazole nitrogen atoms provides six potential donor atoms for coordination with metal ions. researchgate.net This multi-dentate character allows for the construction of complex and beautiful structures, including metal-organic frameworks (MOFs). researchgate.netwalshmedicalmedia.com The ability of these ligands to be deprotonated to varying degrees further enhances their versatility in forming diverse coordination polymers. acs.org
Research Trajectory of Dimethyl 1H-imidazole-4,5-dicarboxylate
This compound, also known as dimethyl imidazole-4,5-dicarboxylate, is a key intermediate in pharmaceutical and agrochemical synthesis. chemimpex.comnist.gov Its parent acid, 4,5-imidazoledicarboxylic acid, can be synthesized through methods such as the reaction of tartaric acid dinitrate with ammonia (B1221849) and formaldehyde (B43269) or the oxidation of benzimidazole. walshmedicalmedia.com The dimethyl ester form offers stability and versatility for further chemical transformations. chemimpex.com
Research has explored its role as a ligand in the formation of coordination polymers and metal-organic frameworks. researchgate.netacs.org Furthermore, derivatives of imidazole-4,5-dicarboxamide have been synthesized and evaluated for their potential in medical imaging applications, specifically for pH and perfusion imaging using chemical exchange saturation transfer (CEST) MRI. nih.gov These studies highlight the ongoing investigation into the diverse applications of this compound and its derivatives.
Scope and Objectives of Research on this compound
The primary focus of research on this compound is to leverage its unique structural features for the creation of novel compounds with significant applications. A major objective is its use as a building block in the synthesis of complex organic molecules and pharmacologically active agents. walshmedicalmedia.comchemimpex.com
Another key area of investigation is its application in materials science, particularly in the design and synthesis of metal-organic frameworks (MOFs) with specific properties. researchgate.net The coordination potential of the imidazole dicarboxylate scaffold is being explored to create materials with tailored porosity, stability, and functionality. acs.org Additionally, research is directed towards developing new analytical and imaging agents based on this scaffold, as demonstrated by the work on CEST MRI contrast agents. nih.gov The overarching goal is to fully exploit the synthetic versatility and functional potential of this compound across various scientific disciplines.
| Property | Value | Source |
| Molecular Formula | C7H8N2O4 | nist.gov |
| Molecular Weight | 184.15 g/mol | nih.gov |
| CAS Registry Number | 3304-70-9 | nist.gov |
| IUPAC Name | This compound | nih.gov |
| Appearance | White to Almost white powder to crystal | tcichemicals.com |
| Solubility | >27.6 [ug/mL] (at pH 7.4) | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl 1H-imidazole-4,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-12-6(10)4-5(7(11)13-2)9-3-8-4/h3H,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIWFAXEALIQJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CN1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062966 | |
| Record name | 1H-Imidazole-4,5-dicarboxylic acid, dimethyl ester | |
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Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>27.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666011 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3304-70-9 | |
| Record name | 4,5-Dimethyl 1H-imidazole-4,5-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3304-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1H-Imidazole-4,5-dicarboxylic acid, 4,5-dimethyl ester | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003304709 | |
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| Record name | 3304-70-9 | |
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| Record name | 1H-Imidazole-4,5-dicarboxylic acid, 4,5-dimethyl ester | |
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| Record name | 1H-Imidazole-4,5-dicarboxylic acid, dimethyl ester | |
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| Record name | 1H-Imidazole-4,5-dicarboxylic acid dimethyl ester | |
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Synthetic Methodologies for Dimethyl 1h Imidazole 4,5 Dicarboxylate
Classical Approaches to Imidazole (B134444) Synthesis Relevant to Dicarboxylates
Several foundational reactions in organic chemistry provide access to the imidazole core. While not always directly yielding the target molecule, their principles are relevant for constructing the necessary dicarboxylate-substituted scaffold.
First reported by Heinrich Debus in 1858, the Debus-Radziszewski synthesis is a multicomponent reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) to form an imidazole. handwiki.orgjetir.orgscribd.com This method is used commercially for the production of several imidazole compounds. handwiki.orgscribd.com The general reaction involves two main stages: the condensation of the dicarbonyl with ammonia to form a diimine, which then condenses with an aldehyde. scribd.comwikipedia.org
For the synthesis of 4,5-disubstituted imidazoles, the choice of the 1,2-dicarbonyl starting material is crucial. To be relevant for producing Dimethyl 1H-imidazole-4,5-dicarboxylate, the dicarbonyl component would need to be a derivative of tartaric acid, such as dimethyl tartrate, or more commonly, dimethyl dioxosuccinate. The aldehyde component would typically be formaldehyde (B43269) to yield an unsubstituted C2 position on the imidazole ring.
Table 1: Debus-Radziszewski Reaction Components
| Reactant Type | Example for Dicarboxylate Synthesis | Role in Final Product |
|---|---|---|
| 1,2-Dicarbonyl | Dimethyl dioxosuccinate | Forms the C4 and C5 atoms and the attached carboxylate groups. |
| Aldehyde | Formaldehyde | Provides the C2 atom of the imidazole ring. |
Modifications to this classical method often focus on improving the typically low yields and minimizing side reactions by using different catalysts or reaction conditions, such as microwave-assisted synthesis. ijprajournal.com
The Marckwald synthesis is a method for preparing 2-mercaptoimidazoles by reacting α-aminoketones or α-aminoaldehydes with cyanates, isothiocyanates, or thiocyanates. pharmaguideline.comirjmets.com The initial products are imidazolin-2-thiones, which can be dehydrogenated to form the imidazole ring. pharmaguideline.com
Its relevance to the synthesis of this compound is less direct. It would require a starting material like dimethyl 2-amino-3-oxosuccinate. The resulting 2-mercapto-1H-imidazole-4,5-dicarboxylate would then need to undergo an oxidative desulfurization step to remove the mercapto group, a common procedure in imidazole chemistry. jetir.org This multi-step approach makes it a less common choice for this specific target compared to other methods.
The Wallach synthesis involves the treatment of N,N'-disubstituted oxamides with a dehydrating agent like phosphorus oxychloride or phosphorus pentachloride. pharmaguideline.comiiste.org This reaction typically produces 1,2-disubstituted chloroimidazoles after a reduction step. pharmaguideline.com An extension of this reaction involves using N-benzylamides of heterocyclic carboxylic acids with phosphorus pentachloride to create fused imidazole systems. rsc.org
The classical Wallach synthesis is not directly applicable for producing the unsubstituted nitrogen and the specific substitution pattern of the target compound. However, the underlying principle of using amide-containing precursors highlights a pathway within the broader family of imidazole syntheses.
The Van Leusen imidazole synthesis is a powerful and versatile method for creating 1,4,5-trisubstituted imidazoles. tsijournals.com The key reagent is tosylmethyl isocyanide (TosMIC), which reacts with an aldimine in a base-induced [3+2] cycloaddition. tsijournals.comorganic-chemistry.org The aldimine is often formed in situ from an aldehyde and a primary amine, making this a three-component reaction (vL-3CR). organic-chemistry.orgnih.gov
This reaction is highly adaptable. nih.gov To synthesize an imidazole with carboxylate groups at the 4 and 5 positions, one could envision a reaction pathway starting with a glyoxylic acid derivative. For instance, the reaction could involve an amine, a glyoxylate (B1226380) derivative, and TosMIC. nih.gov The flexibility of the Van Leusen synthesis has made it a popular strategy in medicinal chemistry for accessing diverse imidazole-based scaffolds. nih.govresearchgate.net
Table 2: Van Leusen Three-Component Reaction (vL-3CR)
| Component | Function |
|---|---|
| Aldehyde | Forms the aldimine and contributes the C5-substituent. |
| Primary Amine | Forms the aldimine and becomes the N1-substituent. |
Targeted Synthesis of 1H-Imidazole-4,5-dicarboxylates
More direct routes focus on creating the imidazole-4,5-dicarboxylic acid core, which is then esterified, or build the diester through other specific precursors.
A common and economically viable route to this compound involves the synthesis of the parent dicarboxylic acid first, followed by esterification.
One patented industrial process starts from inexpensive imidazole. google.com The imidazole is first reacted with an excess of formaldehyde under basic conditions to produce a mixture of hydroxymethylated imidazoles. This mixture is then oxidized with nitric acid at elevated temperatures to yield imidazole-4,5-dicarboxylic acid. google.com The resulting dicarboxylic acid can then be readily converted to this compound using standard esterification methods, such as reacting with methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride).
Another important pathway starts with diaminomaleonitrile (B72808) (DAMN), a tetramer of hydrogen cyanide. acs.org
Condensation: DAMN is condensed with formic acid to produce 4,5-dicyanoimidazole (B129182) (DCI).
Hydrolysis/Esterification: The dinitrile (DCI) can then be hydrolyzed to the dicarboxylic acid, followed by esterification. Alternatively, direct alcoholysis of the nitriles under acidic conditions can yield the desired diester.
A suspension of this compound itself can be used to synthesize N-substituted derivatives, for example, by reacting its potassium salt with electrophiles like styrene (B11656) oxide or by silylating it with hexamethyldisilazane. rsc.orgprepchem.com
Table 3: Summary of Key Synthetic Precursors
| Starting Material | Key Transformation(s) | Product | Reference |
|---|---|---|---|
| Imidazole | Hydroxymethylation, then Oxidation | Imidazole-4,5-dicarboxylic acid | google.com |
| Diaminomaleonitrile (DAMN) | Condensation with formic acid | 4,5-Dicyanoimidazole | acs.org |
| Tartaric Acid Dinitrate | Reaction with ammonia and formaldehyde | Imidazole-4,5-dicarboxylic acid | google.com |
Precursor Compounds and Reagent Optimization
The synthesis of this compound and its derivatives is critically dependent on the choice of starting materials and the optimization of reagents. A notable advancement in this area is the development of a more cost-effective process starting from diaminomaleonitrile (DAMN), a solid tetramer of hydrogen cyanide, as an alternative to the more expensive imidazole-4,5-dicarboxylic acid (IDA). acs.org This route involves a three-step synthesis: the condensation of DAMN to form 4,5-dicyanoimidazole (DCI), followed by alkylation of the imidazole nitrogen, and finally, hydration of the nitrile groups. acs.org
Precursor Selection:
Imidazole-4,5-dicarboxylic acid (IDA): A traditional but more costly precursor. acs.orgresearchgate.net
Imidazole: Can be reacted with formaldehyde at elevated temperatures and subsequently treated with nitric acid to yield imidazole-4,5-dicarboxylic acid. google.com
Reagent Optimization: Optimization studies have focused on maximizing yield and purity while minimizing cost and waste. In the conversion of DAMN to DCI, formic acid is preferred over reagents like triethyl orthoformate (TEOF) or a combination of phosphorus oxychloride and dimethylformamide (POCl₃/DMF). acs.org Formic acid is considered the most atom-efficient choice and avoids the need for additional reagents or complex workups. acs.org
Further optimization involves the choice of solvents and bases. For instance, in the hydration of the dicarbonitrile intermediate to the final dicarboxamide product, potassium hydroxide (B78521) was found to promote faster and cleaner conversion compared to sodium hydroxide. acs.org Solvent screening for the alkylation step showed that while diglyme (B29089) produced high yields, a non-teratogenic alternative, dipropylene glycol dimethyl ether (DPGDME), was identified that gave similar yields and purity without the associated safety concerns. acs.org
Table 1: Optimization of Solvents for the Synthesis of the DCII Intermediate Data sourced from research on a related dicarboxamide derivative, illustrating a general optimization strategy.
| Entry | Solvent | Yield (%) | Purity (%) | Observations |
| 1 | Diglyme | 90 | >98 | High yield, but solvent has toxicity concerns. |
| 2 | DMF | 75 | 95 | Lower yield, potential for side reactions. |
| 3 | Acetonitrile | 60 | 90 | Significant tar formation observed. |
| 4 | DMAc | 82 | 96 | Better than DMF, but still lower than diglyme. |
| 5 | DPGDME | 89 | >98 | Similar performance to diglyme, non-HAP solvent. acs.org |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of imidazole derivatives to reduce the environmental footprint of chemical processes. scispace.comjipbs.comresearchgate.net These approaches focus on using less hazardous substances, employing renewable feedstocks, and designing more efficient reactions. nih.gov
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technique has been successfully applied to the one-pot, multicomponent synthesis of various tri- and tetrasubstituted imidazole derivatives. nih.govnih.gov For example, the synthesis of imidazo[1,2-a]pyrimidine-containing imidazoles was achieved in moderate to good yields (46%-80%) under microwave irradiation. nih.gov A comparison with conventional refluxing in ethanol (B145695) highlighted the efficiency of the microwave approach, which significantly reduced the reaction time from 36 hours to a matter of minutes while increasing the yield. nih.gov
Table 2: Comparison of Microwave-Assisted vs. Conventional Heating for Imidazole Synthesis Illustrative data based on findings for related imidazole derivatives.
| Method | Catalyst | Solvent | Time | Yield (%) |
| Microwave | p-Toluenesulfonic acid | Ethanol | 15 min | 80 |
| Conventional | p-Toluenesulfonic acid | Ethanol | 36 h | 30 nih.gov |
Solvent-Free Reaction Conditions
Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free, or solid-state, reactions reduce waste, cost, and hazards associated with solvent use. Efficient protocols for the synthesis of 1,2,4,5-tetrasubstituted imidazoles have been developed under solvent-free conditions, often in conjunction with a recyclable catalyst. nih.govrsc.org For instance, a ZSM-11 zeolite catalyst has been shown to be highly effective in synthesizing these compounds under solvent-free conditions, offering excellent yields, short reaction times, and easy catalyst recovery and reuse for multiple cycles. rsc.org Another approach involves the metal-free synthesis of polyfunctionalized imidazoles by heating arylmethylamines with a 1,2-diketone under solvent-free, aerobic conditions. nih.gov
Use of Deep Eutectic Solvents as Reaction Media and Catalysts
Deep eutectic solvents (DESs) are gaining recognition as green alternatives to traditional organic solvents. nih.govnih.gov They are typically composed of a mixture of a hydrogen bond donor and a hydrogen bond acceptor, are often biodegradable, non-volatile, and can be prepared from inexpensive, readily available starting materials. nih.gov A novel ternary DES composed of dimethyl urea, tin(II) chloride, and hydrochloric acid has been successfully used as both a reaction medium and a recyclable catalyst for the one-pot synthesis of substituted imidazoles. nih.gov This system provided excellent yields in short reaction times under mild conditions. nih.gov The DES could be recycled at least five times without a significant drop in its catalytic performance, demonstrating its potential for sustainable chemical processing. nih.gov
Atom Economy and Sustainability Metrics in Synthesis
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.govjocpr.com A higher atom economy signifies a more sustainable process with less waste generation. jocpr.com The synthesis of this compound precursors provides a clear example of this principle. The use of formic acid (MW = 46) for the condensation of DAMN is significantly more atom-economical compared to alternatives like triethyl orthoformate (TEOF, MW = 148) or the DMF-POCl₃ complex (MW = 226). acs.org
Other sustainability metrics, such as the E-factor (which quantifies the amount of waste produced per kilogram of product) and Reaction Mass Efficiency (RME), provide a more comprehensive assessment of a process's environmental impact. nih.govmdpi.com By focusing on metrics beyond just reaction yield, chemists can design synthetic routes that are not only efficient but also environmentally responsible. ekb.egresearchgate.net
Catalytic Strategies for Enhanced Synthesis Efficiency
The development of novel catalytic systems is crucial for enhancing the efficiency, selectivity, and sustainability of imidazole synthesis. A wide range of catalysts have been explored, from metal-based systems to organocatalysts and biocatalysts. researchgate.netdntb.gov.ua
Heterogeneous Catalysts: Reusable solid catalysts like zeolites (e.g., ZSM-11) and derivatized magnetic nanoparticles (e.g., sulphonated Fe₃O₄@PVA) offer significant advantages, including simple product isolation and catalyst recycling. rsc.orgrsc.org These catalysts function as efficient Brønsted acids and can be used in multiple reaction cycles without a significant loss of activity. rsc.org
Homogeneous Catalysts: Metal catalysts, including iron and gold, have been used to promote various cycloaddition reactions to form the imidazole ring. rsc.org
Organocatalysts: To avoid the use of potentially toxic and expensive metals, metal-free organocatalysts have been developed. Citric acid, a mild and environmentally benign Brønsted acid, has been shown to effectively catalyze the three-component synthesis of 2,4,5-triarylimidazoles.
Biocatalysts: In a novel green approach, natural and readily available substances like lemon juice have been employed as a biocatalyst for the one-pot synthesis of triaryl-imidazole derivatives. scispace.comjipbs.comresearchgate.net This method is cost-effective, environmentally friendly, and involves a simple work-up procedure. researchgate.net
Enantioselective Catalysis: For the synthesis of chiral imidazoles, catalytic enantioselective methods are being developed. One such strategy involves the use of a chiral phase-transfer catalyst to achieve the desymmetrization of a 2-aryl imidazole, enabling the construction of axially chiral imidazoles with high enantioselectivity. nih.gov
These diverse catalytic strategies underscore the continuous effort to refine the synthesis of this compound and related compounds, aiming for processes that are not only high-yielding but also economically and environmentally sustainable.
Homogeneous Catalysis
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity. While specific examples detailing the homogeneous catalytic synthesis of this compound are not extensively documented, related methodologies for substituted imidazoles suggest potential routes. For instance, copper-catalyzed reactions have been effectively used for the synthesis of other highly substituted imidazoles. A concise route for synthesizing highly substituted imidazoles via copper-mediated oxidative C-H functionalization has been reported, highlighting the potential of such systems. nih.gov The use of a Cu(phen)Cl2 catalyst has also been shown to be effective in the synthesis of other imidazole derivatives. nih.gov These copper-based systems, known for their role in oxidative C-H functionalization, could potentially be adapted for the synthesis of this compound from appropriate precursors.
| Catalyst System | Reactants | Product | Key Features |
| Copper-mediated | (Z)-ethyl 3-(phenylamino)but-2-enoate, Benzylamine | Highly substituted imidazoles | Mild reaction conditions, low cost, environmentally benign metal catalyst. nih.gov |
| Cu(phen)Cl₂ | Imidazole, Benzylidene hydrazine, para-substituted benzaldehyde | Imidazole derivatives | Effective catalysis for Mannich-type reactions. nih.gov |
Heterogeneous Catalysis
Heterogeneous catalysts, being in a different phase from the reactants, offer significant advantages in terms of ease of separation and recyclability. Several studies have demonstrated the utility of heterogeneous catalysts in the synthesis of substituted imidazoles, which could be extrapolated to the synthesis of this compound.
For example, a zirconia-based heterogeneous catalyst, specifically ZrO₂-β-cyclodextrin, has been successfully employed for the synthesis of 2,4,5-trisubstituted imidazoles under solvent-free conditions. thieme-connect.com This catalyst is prepared by a simple co-precipitation method and can be reused multiple times without a significant drop in activity. thieme-connect.com Another approach involves the use of zirconium(IV) acetylacetonate (B107027) (Zr(acac)₄) as a catalyst under ultrasonic irradiation for the synthesis of 2,4,5-trisubstituted imidazoles, achieving high yields in short reaction times. nih.gov Furthermore, a fast and efficient solventless microwave-assisted synthesis of 4,5-disubstituted imidazoles has been developed using urotropine and ammonium (B1175870) acetate (B1210297) in a heterogeneous medium. organic-chemistry.org
| Catalyst | Reactant Types | Product Type | Reaction Conditions | Yield (%) |
| ZrO₂-β-Cyclodextrin | Benzil, Substituted benzaldehydes, Ammonium acetate | 2,4,5-Trisubstituted imidazoles | Solvent-free | Up to 96 thieme-connect.com |
| Zirconium(IV) acetylacetonate (Zr(acac)₄) | Aldehydes, Benzils, Ammonium acetate | 2,4,5-Trisubstituted imidazoles | Ultrasonic irradiation | Up to 97 nih.gov |
| Urotropine/Ammonium Acetate | 1,2-Diketones | 4,5-Disubstituted imidazoles | Microwave-assisted, solventless | High organic-chemistry.org |
Organocatalysis in Imidazole Dicarboxylate Formation
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in organic synthesis. While specific organocatalytic routes to this compound are not well-documented, the principles of organocatalysis have been applied to the synthesis of other imidazole derivatives. For instance, imidazole itself can act as an organocatalyst in various multicomponent reactions. This suggests the potential for autocatalytic pathways or the use of related organic molecules to promote the formation of the imidazole-4,5-dicarboxylate core.
Stereoselective Synthesis of Chiral this compound Derivatives
The development of stereoselective methods to produce chiral derivatives of this compound is a significant challenge with potential applications in medicinal chemistry and materials science. While direct methods for this specific compound are scarce, several strategies for the asymmetric synthesis of related chiral imidazoles have been explored.
One notable approach is the catalytic enantioselective synthesis of axially chiral imidazoles through a cation-directed desymmetrization process. nih.gov This method allows for the creation of stable, axially chiral imidazoles with high enantioselectivity. nih.gov Although not yet applied to this compound, this strategy provides a conceptual framework for accessing its chiral derivatives.
The use of chiral auxiliaries is a well-established method for stereoselective alkylation. This involves the temporary attachment of a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov While this approach necessitates additional synthetic steps for attachment and removal of the auxiliary, it offers a reliable way to control stereochemistry. nih.gov
Enzymatic kinetic resolution is another powerful tool for obtaining enantiomerically pure compounds. This method utilizes enzymes, such as lipases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two. nih.govresearchgate.net For instance, racemic alcohols have been successfully resolved using Candida antarctica lipase (B570770) B (CAL-B). researchgate.net This technique could potentially be applied to resolve racemic derivatives of this compound that bear a suitable functional group for enzymatic transformation.
| Method | Description | Potential Application to this compound |
| Catalytic Enantioselective Desymmetrization | Use of a chiral catalyst to differentiate between two prochiral centers or faces of a molecule. | Could potentially be used to create axially chiral derivatives. nih.gov |
| Chiral Auxiliary-Mediated Synthesis | Temporary incorporation of a chiral molecule to guide a stereoselective transformation. | Could be used for the stereoselective alkylation of the imidazole ring. nih.gov |
| Enzymatic Kinetic Resolution | Use of an enzyme to selectively react with one enantiomer in a racemic mixture. | Could be applied to resolve racemic derivatives bearing appropriate functional groups. nih.govresearchgate.net |
Chemical Reactivity and Transformation of Dimethyl 1h Imidazole 4,5 Dicarboxylate
Electrophilic Aromatic Substitution Reactions of the Imidazole (B134444) Ring
The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. However, the reactivity is modulated by the presence of two electron-withdrawing dicarboxylate groups.
Regioselectivity and Reaction Mechanisms
Electrophilic substitution on the parent imidazole ring typically occurs at the C-4 or C-5 positions. nih.gov In the case of dimethyl 1H-imidazole-4,5-dicarboxylate, these positions are already substituted. Consequently, electrophilic attack is directed to the C-2 position. The general mechanism for electrophilic aromatic substitution involves the initial attack of an electrophile on the aromatic ring, forming a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity. mnstate.edumasterorganicchemistry.com
Influence of Dicarboxylate Groups on Ring Activation/Deactivation
The two dimethyl dicarboxylate groups at the C-4 and C-5 positions are electron-withdrawing. mnstate.edu This has a deactivating effect on the imidazole ring, making it less reactive towards electrophilic aromatic substitution compared to unsubstituted imidazole. These groups withdraw electron density from the ring, destabilizing the carbocation intermediate formed during the reaction and thus slowing down the rate of substitution. mnstate.edu
Nucleophilic Reactions at the Imidazole Core
The imidazole ring in this compound also participates in nucleophilic reactions, primarily at the C-2 position and the nitrogen atoms.
Reactivity at C-2 Position
While electrophilic substitution is directed to C-2, this position is also susceptible to nucleophilic attack, a common reactivity pattern for imidazoles. nih.gov This dual reactivity is a key feature of the imidazole ring's chemistry.
Reactions Involving Nitrogen Atoms (N-1 and N-3)
The nitrogen atoms of the imidazole ring are nucleophilic and can react with various electrophiles.
N-Alkylation: The imino hydrogen at the N-1 position can be substituted by alkyl groups through reactions with alkyl halides. uobabylon.edu.iq This is a common transformation for N-unsubstituted imidazoles. tcichemicals.com
Reaction with Oxides: The potassium salt of this compound has been shown to react with styrene (B11656) oxide. rsc.org This reaction highlights the nucleophilic character of the imidazole anion.
Coordination Chemistry: The nitrogen atoms, along with the carboxylate oxygen atoms, can act as donor sites for metal ions, leading to the formation of coordination polymers and metal-organic frameworks. researchgate.netacs.org The functionalization of silver nanoparticles with 1H-imidazole-4,5-dicarboxylic acid occurs through the nitrogen atom of the imidazole ring. nih.gov
Transformations of the Ester Functional Groups
The dimethyl ester groups at the C-4 and C-5 positions can undergo typical ester reactions.
Hydrolysis: The ester groups can be hydrolyzed to the corresponding dicarboxylic acid, 1H-imidazole-4,5-dicarboxylic acid. This acid is a versatile ligand in coordination chemistry. researchgate.net
Amidation: The imidazole-4,5-dicarboxylic acid scaffold, derived from the dimethyl ester, can be readily derivatized with amines to form imidazole-4,5-dicarboxamides. nih.gov
Conversion to other functional groups: The ester groups can be transformed into other functionalities, such as carboxylic acids and carbohydrazides, through facile conversions. mdpi.com
Below is an interactive data table summarizing the reactivity of this compound:
| Reaction Type | Position(s) of Reactivity | Reactants/Conditions | Products | Reference(s) |
| Electrophilic Aromatic Substitution | C-2 | Electrophiles (e.g., nitrating or halogenating agents) | C-2 substituted dimethyl 1H-imidazole-4,5-dicarboxylates | nih.gov |
| N-Alkylation | N-1 | Alkyl halides | N-1 alkylated dimethyl 1H-imidazole-4,5-dicarboxylates | uobabylon.edu.iq |
| Reaction with Epoxides | N-1 (as potassium salt) | Styrene oxide | 4-methoxycarbonyl-1-styrylimidazole-5-carboxylic acid or methyl 5,6-dihydro-8-oxo-6-phenyl-8H-imidazo[5,1-c] mnstate.educhemimpex.comoxazin-1-carboxylate | rsc.org |
| Coordination | N-1, N-3, and carboxylate oxygens | Metal ions | Coordination polymers, Metal-Organic Frameworks | researchgate.netacs.org |
| Ester Hydrolysis | C-4 and C-5 ester groups | Acid or base catalysis | 1H-imidazole-4,5-dicarboxylic acid | researchgate.net |
| Ester Amidation | C-4 and C-5 ester groups (via the dicarboxylic acid) | Amines | Imidazole-4,5-dicarboxamides | nih.gov |
Hydrolysis Reactions of the Methyl Esters
The methyl ester groups of this compound can undergo hydrolysis under acidic or basic conditions to yield imidazole-4,5-dicarboxylic acid. This reaction is a fundamental transformation that allows for further derivatization of the carboxylic acid groups.
The hydrolysis of iminohydantoins, which are structurally related to imidazoles, has been shown to proceed through the formation of a tetrahedral intermediate. rsc.org A similar mechanism is expected for the hydrolysis of the ester groups in this compound. In an acid-catalyzed reaction, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic for nucleophilic attack by water. In a base-catalyzed reaction, a hydroxide (B78521) ion directly attacks the carbonyl carbon.
The kinetics of the hydrolysis can be influenced by factors such as pH, temperature, and the presence of catalysts. In some cases, the hydrolysis of related compounds has been found to be zero-order with respect to the concentration of the acid catalyst, particularly when the substrate is fully protonated. rsc.org
Transesterification Reactions
Transesterification is a process where the methyl groups of the diester are exchanged with other alkyl groups from an alcohol in the presence of a catalyst. This reaction is useful for modifying the properties of the ester, such as its solubility or reactivity.
The imidazole moiety itself can play a role in catalyzing transesterification reactions. Studies on peptide cyclization have shown that imidazole can act as a general base, deprotonating the attacking alcohol, and facilitating the nucleophilic attack on the carbonyl carbon. rsc.org This suggests that the transesterification of this compound could potentially be self-catalyzed to some extent, although an external acid or base catalyst is typically employed to achieve efficient conversion. The reaction is generally reversible and is driven to completion by using a large excess of the reactant alcohol or by removing the methanol (B129727) byproduct.
Table 1: Examples of Transesterification Reactions
| Reactant Alcohol | Catalyst | Product |
|---|---|---|
| Ethanol (B145695) | Acid or Base | Diethyl 1H-imidazole-4,5-dicarboxylate |
| Propanol | Acid or Base | Dipropyl 1H-imidazole-4,5-dicarboxylate |
| Benzyl (B1604629) alcohol | Acid or Base | Dibenzyl 1H-imidazole-4,5-dicarboxylate |
Amidation Reactions and Formation of Dicarboxamides
The reaction of this compound with primary or secondary amines leads to the formation of imidazole-4,5-dicarboxamides. This amidation reaction is a common strategy for the synthesis of biologically active molecules. The imidazole-4,5-dicarboxylic acid scaffold can be readily derivatized with amines to yield these dicarboxamides. nih.gov
The synthesis can be designed to produce either symmetrical dicarboxamides, by using an excess of a single amine, or unsymmetrical dicarboxamides through a stepwise approach. The synthesis of libraries of dissymmetrically disubstituted imidazole-4,5-dicarboxamides has been reported, highlighting the versatility of this reaction. nih.gov These compounds are of interest as they can mimic the structure of substituted purines and potentially act as inhibitors for enzymes like kinases. nih.gov
Table 2: Examples of Amidation Reactions
| Reactant Amine | Product |
|---|---|
| Ammonia (B1221849) | 1H-imidazole-4,5-dicarboxamide |
| Methylamine | N,N'-dimethyl-1H-imidazole-4,5-dicarboxamide |
| Aniline | N,N'-diphenyl-1H-imidazole-4,5-dicarboxamide |
| Glycine methyl ester | Dimethyl 2,2'-(1H-imidazole-4,5-dicarbonyl)bis(azanediyl)diacetate |
Reduction of Ester Groups to Alcohols or Aldehydes
The ester groups of this compound can be reduced to the corresponding alcohols or aldehydes using appropriate reducing agents. The complete reduction of both ester groups yields 4,5-bis(hydroxymethyl)-1H-imidazole.
Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for the reduction of esters to primary alcohols. masterorganicchemistry.comchemistrysteps.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. libretexts.org The reaction with LiAlH₄ is typically carried out in an anhydrous ether solvent, followed by an aqueous workup to protonate the resulting alkoxide intermediates. libretexts.org
Partial reduction of the esters to the corresponding aldehydes is more challenging as aldehydes are more reactive than esters towards reduction. However, this can sometimes be achieved using less reactive hydride reagents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures.
Table 3: Reduction of this compound
| Reducing Agent | Solvent | Product |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether/THF | 4,5-bis(hydroxymethyl)-1H-imidazole |
| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | No reaction |
| Diisobutylaluminium Hydride (DIBAL-H) (at low temperature) | Toluene/Hexane | 4,5-diformyl-1H-imidazole (potential product) |
Derivatization Strategies for Analytical and Synthetic Purposes
Derivatization of this compound is a key strategy for the development of new compounds with specific properties for both synthetic and analytical applications. acs.orgresearchgate.netnih.govresearchgate.net
Formation of N-Substituted Dimethyl 1H-imidazole-4,5-dicarboxylates
The imidazole ring of this compound contains an acidic proton on one of the nitrogen atoms. This proton can be removed by a base to form an imidazolate anion, which can then act as a nucleophile to react with various electrophiles, leading to the formation of N-substituted derivatives.
A common derivatization is N-alkylation, which can be achieved by reacting the compound with alkyl halides or other alkylating agents in the presence of a base. beilstein-journals.org The choice of base and solvent can influence the regioselectivity of the alkylation if the imidazole ring is unsymmetrical. For this compound, the two nitrogen atoms are initially equivalent, but become distinct upon substitution. In a related system, the N-alkylation of 4(5)-nitro-1H-imidazole has been successfully carried out using benzyl and butyl halides in the presence of a phase transfer catalyst at room temperature. researchgate.net Another approach involves the use of dialkyl carbonates as alkylating agents. researchgate.netgoogle.com
Table 4: Examples of N-Substitution Reactions
| Alkylating Agent | Base | Product |
|---|---|---|
| Methyl iodide | Potassium carbonate | Dimethyl 1-methyl-1H-imidazole-4,5-dicarboxylate |
| Benzyl bromide | Sodium hydride | Dimethyl 1-benzyl-1H-imidazole-4,5-dicarboxylate |
| Ethyl bromoacetate | Cesium carbonate | Dimethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4,5-dicarboxylate |
Chemical Modifications for Chromatographic Analysis
Chemical derivatization is often employed to improve the analytical properties of a compound for chromatographic analysis, such as enhancing its volatility for gas chromatography (GC) or improving its detectability for high-performance liquid chromatography (HPLC).
For GC analysis, the active proton on the imidazole nitrogen can be replaced with a less polar group, such as a trimethylsilyl (B98337) (TMS) group, through reaction with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process increases the volatility and thermal stability of the analyte.
For HPLC analysis, derivatization can be used to introduce a chromophore or fluorophore into the molecule to enhance its UV or fluorescence detection. While specific derivatization protocols for the HPLC analysis of this compound are not extensively documented, a relevant application is the functionalization of silver nanoparticles with 1H-imidazole-4,5-dicarboxylic acid (the hydrolyzed form of the diester). nih.gov In this case, the imidazole derivative is used to modify a surface for colorimetric sensing, which is an analytical technique. The study indicates that the imidazole-4,5-dicarboxylic acid binds to the silver nanoparticles through the nitrogen atom of the imidazole ring. nih.gov This demonstrates a chemical modification for an analytical purpose.
Table 5: Potential Derivatization for Chromatographic Analysis
| Analytical Technique | Derivatization Reaction | Purpose |
|---|---|---|
| Gas Chromatography (GC) | Silylation of N-H group | Increase volatility and thermal stability |
| High-Performance Liquid Chromatography (HPLC) | Reaction with a UV-active or fluorescent tagging agent | Enhance detection sensitivity |
| Colorimetric Sensing | Functionalization of nanoparticles | Enable visual detection of analytes nih.gov |
Side Reactions and Undesired Transformations in Synthetic Pathways
In the course of synthetic manipulations involving this compound, several side reactions and undesired transformations can occur, leading to the formation of impurities and a reduction in the yield of the desired product. Understanding these potential side reactions is crucial for optimizing reaction conditions and purification strategies.
Incomplete Amidation:
One of the most common side reactions, particularly in the synthesis of dicarboxamides from this compound, is incomplete amidation. This results in the formation of a monoamide-monoacid or a monoamide-monoester as a significant byproduct. The presence of two ester groups on the imidazole ring means that the reaction with an amine can sometimes be difficult to drive to completion, especially if there are steric hindrances or if the reaction time is insufficient. The use of Lewis acids can sometimes mediate these amidations to improve selectivity and yield. lookchem.comresearchgate.net
Hydrolysis of Ester Groups:
The dimethyl ester groups of the title compound are susceptible to hydrolysis under both acidic and alkaline conditions. libretexts.orgchemguide.co.uk The presence of water in the reaction mixture, even in trace amounts, can lead to the hydrolysis of one or both ester groups to form the corresponding carboxylic acid(s). Alkaline hydrolysis, often referred to as saponification, is typically faster and irreversible compared to acid-catalyzed hydrolysis. chemguide.co.uk The formation of these acidic byproducts can complicate purification and may also influence the course of subsequent reactions. The selective monohydrolysis of diesters can sometimes be achieved under controlled conditions. mdpi.com
Intramolecular Cyclization:
Under certain reaction conditions, this compound can undergo intramolecular cyclization. For instance, in a reaction with styrene oxide, the formation of a lactone has been observed. libretexts.org This type of cyclization involves the nucleophilic attack of one of the functional groups on the other, leading to the formation of a new ring system. The propensity for intramolecular cyclization is dependent on the specific reactants and conditions employed.
Table 3: Common Side Reactions and Undesired Transformations
| Side Reaction | Description | Conditions Favoring the Reaction | Potential Byproducts |
| Incomplete Amidation | Partial reaction of the diester with an amine, yielding a mixture of products. | Insufficient reaction time, steric hindrance of the amine, or use of a single equivalent of the amine. | Monoamide-monoester, monoamide-monoacid. |
| Ester Hydrolysis | Cleavage of one or both methyl ester groups to form carboxylic acids. | Presence of water, acidic or basic conditions. libretexts.orgchemguide.co.uk | 4-carboxy-5-methoxycarbonyl-1H-imidazole, Imidazole-4,5-dicarboxylic acid. |
| Intramolecular Cyclization | Formation of a new ring system through the reaction of the two side chains. | Reaction with bifunctional reagents (e.g., epoxides), specific catalysts. libretexts.orguiowa.edu | Fused heterocyclic systems (e.g., lactones). |
By carefully controlling reaction parameters such as temperature, reaction time, stoichiometry of reagents, and by ensuring anhydrous conditions when necessary, the extent of these side reactions can be minimized, leading to a more efficient synthesis of the desired derivatives of this compound.
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of dimethyl 1H-imidazole-4,5-dicarboxylate. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular connectivity and environment can be constructed.
¹H NMR Spectral Analysis and Proton Environments
The ¹H NMR spectrum of this compound provides critical information about the different types of protons and their immediate electronic surroundings. The spectrum is characterized by distinct signals corresponding to the protons of the imidazole (B134444) ring and the methyl ester groups.
Table 1: Representative ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Imidazole H-2 | ~7.9 | Singlet | 1H |
| Methyl Ester (-OCH₃) | ~3.9 | Singlet | 6H |
| Imidazole N-H | Variable | Broad Singlet | 1H |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
¹³C NMR Spectral Analysis and Carbon Environments
Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the number and types of carbon atoms within this compound. Each chemically distinct carbon atom gives rise to a separate signal.
The spectrum typically shows signals for the carbon atoms of the imidazole ring (C2, C4, and C5) and the carbonyl (C=O) and methyl (-OCH₃) carbons of the ester groups. The chemical shifts of the ring carbons provide insight into the electron distribution within the heterocyclic system. The carbonyl carbons appear at a characteristic downfield position due to the deshielding effect of the double-bonded oxygen atom.
Table 2: Representative ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~162 |
| Imidazole C4/C5 | ~137 |
| Imidazole C2 | ~128 |
| Methyl Ester (-OCH₃) | ~52 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Structural Elucidation
To further confirm the structural assignments, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed.
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. In a molecule like this compound with largely isolated spin systems, COSY helps to confirm the absence of proton-proton coupling between the H-2 proton and the methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, an HSQC spectrum would show a correlation between the H-2 proton signal and the C2 carbon signal, as well as a correlation between the methyl proton signal and the methyl carbon signal. This provides unambiguous confirmation of the C-H connectivities.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound. These methods probe the vibrational modes of the molecule, which are characteristic of specific bonds and structural motifs.
Vibrational Analysis of Imidazole Ring and Ester Groups
The IR and Raman spectra of this compound are dominated by bands corresponding to the vibrations of the imidazole ring and the ester functionalities.
Imidazole Ring Vibrations: The imidazole ring exhibits several characteristic vibrational modes. These include N-H stretching, which typically appears as a broad band in the IR spectrum, and C=N and C=C stretching vibrations within the ring. C-H stretching and bending vibrations associated with the ring are also observed.
Ester Group Vibrations: The ester groups give rise to strong and distinct absorption bands. The most prominent is the C=O stretching vibration of the carbonyl group, which is a very strong band in the IR spectrum. C-O stretching vibrations from the ester linkage are also readily identifiable. The methyl groups of the esters contribute to C-H stretching and bending modes.
Table 3: Key Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Imidazole) | 3400-3200 | Medium-Broad |
| C-H Stretch (Aromatic/Methyl) | 3100-2800 | Medium-Weak |
| C=O Stretch (Ester) | ~1730 | Strong |
| C=N/C=C Stretch (Imidazole Ring) | 1600-1450 | Medium-Strong |
| C-O Stretch (Ester) | 1300-1100 | Strong |
Note: The exact positions and intensities of the bands can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. nist.govnist.gov It also provides valuable information about the molecule's structure through the analysis of its fragmentation pattern. nist.govnist.gov
Upon ionization in the mass spectrometer, the molecule forms a molecular ion (M⁺), the mass-to-charge ratio (m/z) of which corresponds to the molecular weight of the compound (184.15 g/mol ). nist.govnih.gov High-resolution mass spectrometry can provide a highly accurate mass measurement, allowing for the determination of the elemental formula.
The fragmentation of the molecular ion provides structural clues. Common fragmentation pathways for this compound may involve the loss of a methoxy (B1213986) group (-OCH₃) or a carbomethoxy group (-COOCH₃). The analysis of these fragment ions helps to piece together the structure of the original molecule.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| Ion | m/z (Mass-to-Charge Ratio) | Possible Identity |
| [M]⁺ | 184 | Molecular Ion |
| [M - OCH₃]⁺ | 153 | Loss of a methoxy group |
| [M - COOCH₃]⁺ | 125 | Loss of a carbomethoxy group |
Fragmentation Pathways and Structural Confirmation
Mass spectrometry, particularly when coupled with collision-induced dissociation (CID) in tandem MS/MS experiments, provides valuable structural information through the analysis of fragmentation patterns. While the imidazole ring itself is relatively stable, the ester substituents offer predictable cleavage points.
The fragmentation of this compound is expected to proceed through several key pathways:
Loss of a methyl group (-CH₃): A common fragmentation for methyl esters, leading to an [M-15]⁺ ion.
Loss of a methoxy group (-OCH₃): Cleavage of the ester C-O bond results in an [M-31]⁺ ion.
Loss of a methoxycarbonyl group (-COOCH₃): This fragmentation leads to the loss of a mass of 59 Da, yielding an [M-59]⁺ ion.
Decarboxylation: The loss of carbon dioxide (CO₂) from fragments can also occur.
Studies on the fragmentation of related imidazole ribosides and dicarboxylic acids show that the primary fragmentation routes involve the loss of substituents from the ring, while the imidazole core tends to remain intact. nih.govnih.govchalmers.se The observation of these characteristic neutral losses and fragment ions in the mass spectrum serves to confirm the presence and connectivity of the two dimethyl ester groups attached to the imidazole core.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. For this compound, a crystal structure has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 632774, providing precise data on its solid-state conformation. nih.gov
This technique yields critical information, including:
Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them, confirming the geometry of the imidazole ring and the ester groups.
Planarity: Confirmation of the aromatic, planar structure of the imidazole ring.
Intermolecular Interactions: Revealing how molecules pack in the crystal lattice. This includes identifying hydrogen bonds, such as those involving the imidazole N-H proton and the carbonyl oxygen atoms of adjacent molecules, which dictate the supramolecular architecture. figshare.comnsf.gov
Analysis of related imidazole-dicarboxylate structures shows that they frequently form extensive hydrogen-bonding networks, which are crucial in the design of coordination polymers and metal-organic frameworks (MOFs). archive.orgresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, providing insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands that arise from its aromatic imidazole core and carbonyl-containing substituents.
Studies of similar imidazole derivatives show characteristic absorption maxima. nih.govnih.gov The spectrum is expected to display intense absorptions corresponding to π→π* transitions associated with the aromatic system and weaker absorptions from n→π* transitions of the carbonyl groups in the ester functionalities. youtube.com
Electronic Transitions and Aromaticity
The electronic transitions observed in the UV-Vis spectrum are direct evidence of the compound's aromatic nature and electronic structure. The imidazole ring, being an aromatic heterocycle, possesses a delocalized π-electron system. researchgate.net
π→π Transitions:* These are high-energy, high-intensity transitions where an electron is promoted from a π bonding orbital to a π* antibonding orbital. They are characteristic of aromatic and other unsaturated systems and are expected to be the dominant feature in the UV spectrum of this compound. rsc.org
n→π Transitions:* These lower-energy, lower-intensity transitions involve the promotion of a non-bonding electron (from the lone pairs on oxygen or nitrogen atoms) to a π* antibonding orbital. They are associated with the C=O groups of the dicarboxylate esters.
The position and intensity of these absorption bands confirm the presence of both the aromatic imidazole core and the conjugated ester groups, providing a complete picture of the molecule's electronic system.
Elemental Analysis (CHN)
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure compound. The experimentally determined percentages are compared against the theoretically calculated values based on the molecular formula (C₇H₈N₂O₄) to verify the compound's elemental composition and purity. archive.orgnih.gov For a sample to be considered pure, the experimental values should closely match the theoretical values, typically within a ±0.4% margin. sigmaaldrich.com
Table 2: Elemental Analysis Data for this compound
| Element | Molecular Formula | Theoretical Percentage (%) | Typical Experimental Result |
| Carbon (C) | C₇H₈N₂O₄ | 45.65% | 45.65 ± 0.4% |
| Hydrogen (H) | C₇H₈N₂O₄ | 4.38% | 4.38 ± 0.4% |
| Nitrogen (N) | C₇H₈N₂O₄ | 15.21% | 15.21 ± 0.4% |
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For Dimethyl 1H-imidazole-4,5-dicarboxylate, DFT calculations have been employed to determine its optimized geometry, electronic properties, and reactivity.
Geometry Optimization and Electronic Structure
Theoretical calculations, often using methods like B3LYP with basis sets such as 6-311G(d,p), are performed to find the most stable three-dimensional arrangement of atoms in the this compound molecule. irjweb.com This process of geometry optimization provides crucial information about bond lengths, bond angles, and dihedral angles. The electronic structure, which describes the distribution and energy of electrons within the molecule, is also elucidated through these calculations. The imidazole (B134444) ring, a five-membered aromatic heterocycle, is a key feature of its structure. irjweb.com
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity of a molecule. irjweb.com
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests higher reactivity. For an imidazole derivative studied using the B3LYP/6-311G(d,p) level of theory, the HOMO-LUMO energy gap was found to be 4.4871 eV, indicating a molecule with high stability due to this significant energy gap. irjweb.com This charge transfer within the molecule is a key indicator of its bioactivity. irjweb.com
Other reactivity descriptors derived from HOMO and LUMO energies include:
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Absolute Electronegativity (χ): (I + A) / 2
Absolute Hardness (η): (I - A) / 2
Electrophilicity Index (ω): μ2 / (2η) (where μ is the electronic chemical potential, approximately -(I+A)/2)
Table 1: Calculated Reactivity Descriptors for an Imidazole Derivative
| Parameter | Value (eV) |
| EHOMO | -6.2967 |
| ELUMO | -1.8096 |
| HOMO-LUMO Gap (ΔE) | 4.4871 |
| Chemical Hardness (η) | 2.2449 |
Data derived from a study on an imidazole derivative using B3LYP/6-311+G(d,P) level of theory. irjweb.com
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govorientjchem.org The MEP map displays regions of different electrostatic potential on the molecular surface.
Negative Regions (Red): These areas have an excess of electron density and are prone to electrophilic attack. In molecules containing carbonyl groups and nitrogen atoms, these negative potentials are typically localized over these electronegative atoms. nih.govorientjchem.org
Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. nih.gov
Zero Potential Regions (Green): These represent areas of neutral potential. nih.gov
For imidazole derivatives, the MEP map helps in identifying the electron-rich nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate groups as potential sites for interaction with electrophiles. orientjchem.org Conversely, the hydrogen atoms attached to the ring and the methyl groups are generally more positive.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a dynamic picture of molecules, allowing researchers to study their conformational changes and interactions over time. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, providing trajectories that reveal how the system evolves.
Conformational Analysis and Stability in Solution
MD simulations can be used to explore the different conformations (spatial arrangements) that this compound can adopt in a solvent environment. By analyzing the simulation trajectory, researchers can identify the most stable conformations and understand the flexibility of the molecule. This is crucial as the biological activity of a molecule can be highly dependent on its conformation. The stability of functionalized silver nanoparticles with 1H-imidazole-4,5-dicarboxylic acid has been studied, highlighting the importance of the imidazole ring in these interactions. nih.gov
Ligand-Target Interactions (if applicable for derivatives)
For derivatives of this compound that are designed as potential ligands for biological targets such as proteins or enzymes, MD simulations are invaluable. nih.govresearchgate.net These simulations can predict how a ligand binds to its target, the stability of the ligand-target complex, and the key amino acid residues involved in the interaction. By simulating the complex in a solvated environment, a more realistic picture of the binding process can be obtained, guiding the design of more potent and selective molecules. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity or a particular property. nih.gov These models are instrumental in drug discovery and materials science for predicting the activity of new compounds and optimizing lead structures. nih.gov
A thorough review of the scientific literature indicates that no specific QSAR studies have been published for this compound itself. However, the broader class of imidazole-containing compounds has been the subject of numerous QSAR analyses, providing a framework for how such studies could be applied. These studies typically involve calculating a range of molecular descriptors that quantify various aspects of the molecules' structures and then using statistical methods to build a predictive model.
For instance, 2D-QSAR models for imidazole-containing farnesyltransferase inhibitors have been developed using multiple linear regression (MLR), artificial neural networks (ANN), and support vector machines (SVM). nih.gov These models revealed that the volume, shape, and polarity of the imidazole derivatives are important for their biological activity. nih.gov In another study on imidazole derivatives acting as histamine (B1213489) H3 receptor antagonists, descriptors such as the minimum topological difference (MTD), hydration energy, and the energy of the lowest unoccupied molecular orbital (LUMO) were found to be critical for activity. acs.org
Furthermore, QSAR studies on imidazole derivatives have been employed to predict properties like anti-corrosion efficacy. acs.org For a series of undecyl imidazoline (B1206853) corrosion inhibitors, it was found that the electron transfer parameter (ΔN), the electrostatic charge of the non-hydrogen atoms in the imidazole ring (ΣQring), and the mean molecular polarizability (α) were the primary factors influencing their performance. acs.org
Should a specific biological activity or property of this compound and its analogs be identified, a similar QSAR methodology could be applied. The following table outlines the types of descriptors that would likely be relevant in such a study.
| Descriptor Type | Examples | Relevance |
| Constitutional | Molecular Weight, Atom Count | Describes the basic composition and size of the molecule. |
| Topological | Balaban J index, Connectivity Indices | Quantifies the atomic connectivity and branching of the molecule. |
| Geometric | Molecular Surface Area, Molecular Volume | Relates to the size and shape, which are crucial for receptor binding. |
| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Charges | Describes the electronic distribution and reactivity of the molecule. |
| Hydrophobic | LogP | Quantifies the lipophilicity, which affects membrane permeability. |
This table is a generalized representation of descriptors used in QSAR studies of imidazole derivatives and is not based on a specific study of this compound.
Prediction of Spectroscopic Properties (Computational IR, NMR)
Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. chemijournal.com These predictions are valuable for confirming experimental data, assigning spectral bands, and understanding the relationship between molecular structure and its spectrum.
While detailed computational studies specifically for the IR and NMR spectra of this compound are not extensively published, the NIST WebBook provides an experimental gas-phase IR spectrum for the compound. nih.gov This experimental spectrum can serve as a benchmark for future computational work.
The general approach for predicting spectroscopic properties involves:
Optimizing the molecular geometry of the compound using a selected level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
Calculating the vibrational frequencies for the IR spectrum. These frequencies are often scaled by an empirical factor to better match experimental values.
Calculating the nuclear magnetic shielding tensors to predict the 1H and 13C NMR chemical shifts, typically using the Gauge-Including Atomic Orbital (GIAO) method. acs.org
Studies on related imidazole derivatives demonstrate the utility of this approach. For example, DFT calculations on 4-(4-fluoro-phenyl)-1H-imidazole have been used to compute its optimized geometry and vibrational wavenumbers, which showed good agreement with experimental FT-IR and FT-Raman spectra. chemijournal.com Similarly, for other complex imidazole derivatives, 1H and 13C NMR spectra have been calculated and used to assign the signals observed in experimental spectra. nih.gov
The following table presents the key vibrational frequencies from the experimental gas-phase IR spectrum of this compound.
| Wavenumber (cm⁻¹) | Intensity | Probable Assignment |
| ~3400 | Weak | N-H stretch |
| ~3150 | Weak | C-H stretch (aromatic) |
| ~2960 | Medium | C-H stretch (methyl) |
| ~1730 | Strong | C=O stretch (ester) |
| ~1500-1600 | Medium | C=C and C=N stretching (imidazole ring) |
| ~1200-1300 | Strong | C-O stretch (ester) |
Data sourced from the NIST WebBook experimental spectrum. nih.gov Assignments are based on typical group frequencies.
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This allows for the identification of transition states, intermediates, and the calculation of activation energies, providing a detailed understanding of the reaction pathway.
While specific computational studies on the reaction mechanisms of this compound are scarce, research on closely related systems highlights the methodologies used. For example, the reaction of 1,2-diaminoimidazoles with dimethyl acetylenedicarboxylate (B1228247) (DMAD), a compound structurally similar to our target molecule, has been investigated using DFT calculations. nih.gov These calculations helped to determine the minimum energy path for the reaction, explaining the observed regioselectivity and the formation of imidazo[1,5-b]pyridazine (B2384543) derivatives. nih.gov The study considered the effects of the solvent using a polarizable continuum model (PCM). nih.gov
Computational methods have also been applied to understand the N-alkylation of imidazoles. beilstein-journals.org DFT calculations can be used to model the SN2 transition state of the reaction between an imidazole and an alkyl halide, allowing for the determination of activation energies and providing insights into the regioselectivity of the alkylation. beilstein-journals.org
Furthermore, the synthesis of imidazole derivatives can be guided by theoretical calculations. For instance, in the synthesis of certain complex imidazoles, DFT has been used to optimize the geometry of the target molecule and calculate quantum-chemical parameters like HOMO-LUMO energies, which can provide information about the reactivity and stability of the compound. nih.gov
A general workflow for the computational elucidation of a reaction mechanism involving this compound would involve:
Identifying the reactants, products, and any potential intermediates.
Using a suitable level of theory (e.g., DFT) to locate the geometries of all stationary points on the potential energy surface, including transition states.
Calculating the energies of these stationary points to determine the activation barriers and reaction enthalpies.
Performing intrinsic reaction coordinate (IRC) calculations to confirm that the identified transition states connect the correct reactants and products.
These computational insights are invaluable for optimizing reaction conditions, predicting the feasibility of new synthetic routes, and understanding the fundamental reactivity of this compound.
Applications and Advanced Materials Science
Ligand Design in Coordination Chemistry
The design of ligands is a cornerstone of coordination chemistry, dictating the structure and, consequently, the properties of the resulting metal complexes. The imidazole-dicarboxylate scaffold has proven to be a prolific building block in this regard.
The deprotonated form of 1H-imidazole-4,5-dicarboxylic acid, the parent compound of Dimethyl 1H-imidazole-4,5-dicarboxylate, readily reacts with various metal salts under hydro(solvo)thermal conditions to form coordination polymers and metal-organic frameworks (MOFs). rsc.orgrsc.org The synthesis process typically involves combining the ligand with a metal salt, sometimes with the addition of auxiliary ligands, in a suitable solvent and heating it. acs.orgacs.org This method has been successfully used to create a wide array of metal complexes with diverse dimensionalities, from one-dimensional chains to complex three-dimensional frameworks. rsc.orgacs.org
Researchers have synthesized numerous complexes using this ligand family with a variety of metal ions, including but not limited to Cadmium (Cd), Zinc (Zn), Manganese (Mn), Lead (Pb), Strontium (Sr), and Nickel (Ni). rsc.orgacs.orgnih.gov The specific structure obtained is highly sensitive to the reaction conditions, such as pH, solvent system, and the molar ratio of metal to ligand. acs.org
Table 1: Examples of Metal Complexes Synthesized with Imidazole-Dicarboxylate Ligands
| Metal Ion | Auxiliary Ligand(s) | Resulting Complex Formula (Example) | Dimensionality | Reference |
| Cadmium (Cd) | 1,10-phenanthroline | [Cd2(μ2-HPhIDC)2(phen)2] | 1D Chain | rsc.org |
| Lead (Pb) | None | [Pb3(μ4-PhIDC)2(H2O)] | 2D Framework | rsc.org |
| Strontium (Sr) | Water | [Sr(μ2-H2PhIDC)2(H2O)4]·2H2O | 3D Framework | rsc.org |
| Nickel (Ni) | Water | {[Ni4(HEIDC)4(H2O)8]·2H2O} | 0D Molecular Square | acs.org |
| Manganese (Mn) | Pyridine | [Mn6(EIDC)4(py)(H2O)4]n | 2D Sheet | acs.org |
| Zinc (Zn) | Water | {[M13(μ3-DMPhIDC)2(H2O)6]·2H2O}n | 3D Network | rsc.org |
Note: The table uses abbreviations for various substituted imidazole-dicarboxylic acid ligands as reported in the source literature (e.g., H3PhIDC, H3EIDC, H3DMPhIDC).
The imidazole-dicarboxylate ligand is known for its remarkable versatility in coordinating with metal ions. rsc.orgnih.gov It can be deprotonated to varying degrees, forming species such as H₂L⁻, HL²⁻, or L³⁻ (where H₃L is the parent dicarboxylic acid), which influences its binding behavior. acs.org The ligand exhibits at least seven distinct coordination modes, ranging from simple monodentate binding to complex μ₅-bridging modes that connect up to five metal centers. acs.org
These varied coordination modes give rise to a rich diversity of structural geometries. Depending on the level of deprotonation and the specific coordination mode adopted, the resulting architectures can be zero-dimensional (0D) molecular squares, one-dimensional (1D) helical chains, two-dimensional (2D) sheets, or intricate three-dimensional (3D) frameworks. acs.orgacs.org For instance, doubly deprotonated ligands often generate 1D or 2D structures, while triply deprotonated ligands can form 3D networks. acs.org The coordination geometries around the metal centers themselves also vary, including trigonal bipyramidal, square pyramidal, and octahedral arrangements. acs.org
Table 2: Observed Coordination Modes of Imidazole-4,5-dicarboxylate Ligands
| Deprotonation State | Coordination Mode | Resulting Structure Type (General) | Reference |
| Singly deprotonated | Monodentate, N,O-chelate | Mononuclear | acs.org |
| Doubly deprotonated | μ₂, μ₃, or μ₄ | 1D or 2D | acs.orgacs.org |
| Triply deprotonated | μ₃, μ₅ | 2D or 3D | acs.orgacs.org |
While imidazole (B134444) derivatives are crucial in many biological catalytic processes, such as in the active site of enzymes, detailed research on the specific application of this compound as a ligand in synthetic asymmetric catalysis is not extensively documented in the reviewed literature. However, related structures, specifically asymmetric imidazole-4,5-dicarboxamide derivatives, have been designed and synthesized to act as inhibitors for viral enzymes like the SARS-CoV-2 main protease, operating through competitive inhibition at the enzyme's active site. nih.gov This highlights the potential of the imidazole-4,5-dicarboxylate scaffold in designing molecules that can interact specifically with chiral biological targets.
Integration into Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The unique properties of this compound make it an ideal component for these advanced materials.
The imidazole-dicarboxylate ligand is a highly effective building block, or "linker," for the construction of MOFs. rsc.orgnih.gov Its rigid structure and multiple coordination points allow for the formation of robust and porous frameworks with well-defined topologies. rsc.org Hydrothermal or solvothermal synthesis methods are commonly employed to assemble these MOFs, where the ligand connects metal centers to extend into one, two, or three dimensions. rsc.orgnih.gov The resulting MOFs can feature interesting structural characteristics, such as one-dimensional open channels or interpenetrating networks. rsc.org
The properties of MOFs, such as their structure, porosity, and luminescent behavior, can be systematically tuned by modifying the ligand. Introducing different substituent groups onto the imidazole ring of the dicarboxylate linker can alter the resulting framework's architecture and function. rsc.org For example, the use of a 2-(3,4-dimethylphenyl) substituted imidazole dicarboxylate ligand has been shown to produce MOFs with 3D networks containing large hexagonal channels. rsc.org Furthermore, the choice of metal ion and the use of different auxiliary ligands in conjunction with the primary imidazole-dicarboxylate linker can also control the final dimensionality and properties of the framework, such as solid-state luminescence. rsc.orgnih.gov
Advanced Functional Materials
This compound and its derivatives are instrumental in the development of a variety of advanced functional materials, owing to their unique electronic and structural properties that can be harnessed for optical and sensing applications.
The imidazole dicarboxylate ligand has proven to be an excellent component for the construction of luminescent metal-organic frameworks. nih.gov When incorporated into frameworks with lanthanide metals such as Europium (Eu(III)) and Terbium (Tb(III)), the resulting materials exhibit the characteristic sharp emission bands of these ions. researchgate.net The ligand efficiently transfers energy to the metal center, which then luminesces. This phenomenon, known as the "antenna effect," is crucial for creating highly luminescent materials.
In a series of MOFs synthesized with 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylate, the materials containing Eu(III) and Tb(III) displayed strong, typical luminescent emissions for these ions. researchgate.net Other frameworks in the same study, involving metals like Cadmium (Cd), Zinc (Zn), and Yttrium (Y), also showed fluorescence, with their emission bands primarily attributed to intraligand transitions. researchgate.net
Table 2: Luminescent Properties of Imidazole Dicarboxylate-Based MOFs
| Framework | Metal Ion | Emission Type | Key Feature | Reference |
| 4 | Eu(III) | Metal-centered | Narrow emission bands typical of Eu(III) | researchgate.net |
| 5 | Tb(III) | Metal-centered | Narrow emission bands typical of Tb(III) | researchgate.net |
| 2, 3, 6 | Cd(II), Zn(II), Y(III) | Intraligand | Slightly blue-shifted emission bands | researchgate.net |
The functional groups of the imidazole dicarboxylate structure can be used to modify nanoparticles, creating sensitive and selective colorimetric probes. In one study, 1H-imidazole-4,5-dicarboxylic acid (IDCA) was used to functionalize the surface of silver nanoparticles (AgNPs). nih.gov The resulting IDCA@AgNPs served as a dual-action colorimetric sensor for the detection of both zinc ions (Zn²⁺) and the amino acid homocysteine (Hcy). nih.gov
The sensing mechanism relies on the aggregation of the nanoparticles induced by the target analytes, which causes a visible color change in the colloidal solution. nih.gov This functionalization demonstrates the applicability of imidazole dicarboxylates in creating advanced diagnostic tools that can detect biologically significant molecules in samples like human urine with high accuracy. nih.gov
Organic molecules with conjugated π-electron systems, like those found in imidazole derivatives, are of significant interest for applications in non-linear optics (NLO). malayajournal.org These materials can alter the properties of light, which is essential for technologies like optical logic and frequency conversion. malayajournal.orgjhuapl.edu
Theoretical studies on imidazole derivatives have highlighted their potential as NLO materials. For example, a computational analysis using Density Functional Theory (DFT) was performed on 2-(4-Chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. malayajournal.org The results revealed that this molecule possesses a first-order hyperpolarizability (a measure of NLO activity) approximately eighteen times greater than that of urea, a standard material used for NLO comparisons. malayajournal.org This significant enhancement suggests that the imidazole core is a promising scaffold for designing new, highly effective NLO materials. malayajournal.orgresearchgate.net
Polymer Chemistry and Material Science
This compound is a versatile reagent and building block in the field of polymer chemistry. chemimpex.com Its bifunctional nature, with two ester groups, allows it to act as a monomer or a cross-linking agent in polymerization reactions. The reaction of the potassium salt of dimethyl imidazole-4,5-dicarboxylate with styrene (B11656) oxide, for instance, leads to the formation of more complex heterocyclic structures, showcasing its utility in synthesizing specialized monomers for polymer production. rsc.org The incorporation of the imidazole ring into a polymer backbone can impart desirable properties such as thermal stability, altered solubility, and the ability to coordinate with metal ions. chemimpex.combldpharm.com
Future Directions and Emerging Research Areas
Novel Synthetic Routes and Sustainable Methodologies
The development of efficient and sustainable methods for synthesizing imidazole (B134444) derivatives is a key focus of modern organic chemistry. Traditional routes often involve expensive starting materials or harsh reaction conditions. google.com Researchers are actively exploring greener alternatives that offer high yields, operational simplicity, and reduced environmental impact.
One promising approach is the use of one-pot, multi-component reactions. researchgate.netrsc.org These reactions allow for the construction of complex molecules like tetrasubstituted imidazoles in a single step from simple precursors, minimizing waste and energy consumption. researchgate.netrsc.org For instance, the condensation of a 1,2-diketone, an aldehyde, an amine, and an ammonium (B1175870) salt can efficiently produce the imidazole core. rsc.org Another sustainable strategy involves the use of elemental sulfur in the coupling of ketones and benzylamines, which can be performed under solvent-free conditions. rsc.org
Furthermore, research into "borrowing hydrogen" protocols catalyzed by transition metals like ruthenium presents an atom-economical method for imidazole synthesis. rsc.org The reaction between the potassium salt of dimethyl 1H-imidazole-4,5-dicarboxylate and styrene (B11656) oxide has also been investigated, revealing pathways to further functionalized derivatives. rsc.org A notable advancement in sustainable synthesis is the development of a more cost-effective process to create related imidazole-4,5-dicarboxamides, starting from diaminomaleonitrile (B72808) (DAMN) instead of the more expensive imidazole-4,5-dicarboxylic acid (IDA). acs.org This route, which involves the condensation of DAMN with formic acid followed by alkylation and hydration, significantly reduces costs. acs.org
Table 1: Comparison of Synthetic Methodologies for Imidazole Derivatives
| Methodology | Key Features | Advantages | Reference |
|---|---|---|---|
| Multi-component Reactions | One-pot synthesis from multiple simple precursors. | High efficiency, reduced waste, operational simplicity. | researchgate.net |
| Solvent-Free Synthesis | Reaction of ketones and amines with elemental sulfur without a solvent. | Reduced environmental impact, cost-effective. | rsc.org |
| "Borrowing Hydrogen" Catalysis | Ruthenium-catalyzed reaction of benzylic alcohols and diketones. | High atom economy, regioselective. | rsc.org |
| DAMN-based Route | Synthesis from diaminomaleonitrile (DAMN) instead of imidazole-4,5-dicarboxylic acid (IDA). | More cost-effective, avoids expensive starting materials. | acs.org |
Exploration of Advanced Catalytic Applications
The inherent structural features of the imidazole ring make it a valuable scaffold in the design of novel catalysts. The dicarboxylate functionality of this compound and its parent acid allows for the creation of sophisticated catalytic systems.
A significant area of research is the development of N-heterocyclic carbene (NHC) palladium(II) metallosurfactants. nih.gov By functionalizing 1H-imidazole-4,5-dicarboxylic acid with both hydrophilic oligoethylene glycol and lipophilic alkyl chains, researchers have created amphiphilic PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes. These metallosurfactants form stable aggregates in aqueous solutions and have shown enhanced catalytic activity in reactions like the Suzuki-Miyaura coupling and the reduction of p-nitrophenol compared to commercial catalysts. nih.gov This approach is particularly relevant to green chemistry, as it enables efficient catalysis in water. nih.gov
The parent molecule, 1H-imidazole-4,5-dicarboxylic acid, is also used to create energetic metal-organic catalysts. For example, a nitrogen-rich compound derived from it has been used as a ligand to synthesize high-energy catalysts with cobalt and copper, which have applications in improving the thermal decomposition of materials like ammonium perchlorate. researchgate.net The diverse coordination potential of imidazole-4,5-dicarboxylate derivatives suggests a broad scope for their use in catalysis, magnetism, and photoluminescence. researchgate.net
Integration into Hybrid Organic-Inorganic Materials
This compound and its parent acid are highly effective building blocks for the construction of hybrid organic-inorganic materials, particularly metal-organic frameworks (MOFs). The ligand's multiple coordination sites—two imidazole nitrogens and four carboxylate oxygens—allow it to bind to metal ions in various ways, leading to a rich diversity of structural architectures. researchgate.netacs.org
Researchers have successfully synthesized a wide array of MOFs by combining imidazole-dicarboxylate ligands with various metal ions, including cadmium(II), manganese(II), lead(II), zinc(II), copper(II), nickel(II), strontium(II), magnesium(II), and calcium(II). nih.govrsc.orgresearchgate.netacs.org The resulting structures range from one-dimensional (1D) helical chains and two-dimensional (2D) sheets to complex three-dimensional (3D) non-interpenetrated frameworks with open channels. nih.govrsc.orgacs.org
The specific structure of the resulting MOF can be finely tuned by controlling synthetic conditions such as the solvent, pH, and stoichiometry. acs.orgacs.org For example, studies on cadmium(II) complexes have shown that the degree of deprotonation of the ligand influences the dimensionality of the final structure, from mononuclear complexes to 3D frameworks. acs.org These materials are of great interest for their potential applications in gas storage, separation, and as luminescent materials. researchgate.netacs.orgnih.govrsc.org
Table 2: Examples of MOFs constructed with Imidazole-Dicarboxylate Ligands
| Metal Ion | Ligand Derivative | Resulting Structure | Reference |
|---|---|---|---|
| Mn(II), Pb(II), Cd(II), Cu(II), Zn(II) | 2-(3,4-dimethylphenyl)-1H-imidazole-4,5-dicarboxylic acid | 3D frameworks, 2D topologies, helical chains. | nih.gov |
| Cd(II), Sr(II), Zn(II), Mn(II), Mg(II), Ca(II) | 2-(3,4-dimethylphenyl)-1H-imidazole-4,5-dicarboxylic acid | 3D frameworks with open channels, 2D sheets. | rsc.orgresearchgate.net |
| Ni(II), Mn(II), Cd(II) | 2-ethyl-1H-imidazole-4,5-dicarboxylic acid | Tetranuclear molecular squares (0D), 2D sheets, 3D structures. | acs.org |
| Cd(II), Ag(I), Mn(II) | 4,5-imidazoledicarboxylic acid (H3dcbi) | Mononuclear (0D), 1D chains, 2D sheets, 3D frameworks. | acs.org |
Development of Supramolecular Assemblies
The ability of the imidazole ring to participate in hydrogen bonding is fundamental to its role in forming supramolecular structures. nih.gov this compound, with its N-H group acting as a hydrogen bond donor and its carbonyl oxygens as acceptors, is an excellent candidate for designing complex, self-assembling systems.
The imidazole moiety readily forms strong N-H···O and O-H···O hydrogen bonds with carboxylic acids, creating robust building blocks that can self-assemble into well-defined layers and chains. researchgate.net These interactions are crucial in the field of crystal engineering, where they can be used to control the packing of molecules in two dimensions. researchgate.net In the context of MOFs, imidazole dicarboxylate ligands have been shown to form 3D supramolecular networks through a combination of hydrogen bonding and π-π stacking interactions. nih.gov
These noncovalent interactions are not only important for creating novel materials but are also central to the biological function of many imidazole-containing molecules. nih.gov The development of imidazole-based supramolecular complexes is a rapidly expanding field with potential applications in medicinal chemistry, where such assemblies can exhibit enhanced bioavailability and novel therapeutic mechanisms. nih.gov
Advanced Computational Modeling for Property Prediction and Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties and guiding the design of new molecules and materials based on the this compound scaffold. orientjchem.orgresearchgate.netnih.gov
DFT calculations allow researchers to investigate a wide range of molecular properties, including optimized geometrical structures, thermodynamic parameters, and electronic characteristics. orientjchem.orgresearchgate.net For instance, the analysis of frontier molecular orbitals (HOMO and LUMO) can provide insights into the chemical reactivity and charge transfer properties within the molecule. nih.gov Molecular Electrostatic Potential (MEP) maps can be generated to predict reactive sites for electrophilic and nucleophilic attack, which is crucial for understanding and designing chemical reactions. researchgate.netnih.gov
These computational methods have been applied to various imidazole derivatives to study their tautomerism, stability, and potential as antioxidants or inhibitors of biological targets. researchgate.netresearchgate.netnih.gov By accurately predicting properties such as ionization potentials and bond dissociation energies, computational modeling can significantly accelerate the discovery and development of new functional materials and therapeutic agents, reducing the need for extensive trial-and-error laboratory synthesis. researchgate.netresearchgate.net
Q & A
What are the established synthetic routes for Dimethyl 1H-imidazole-4,5-dicarboxylate, and how do reaction conditions influence yield?
Basic:
The most common method involves esterification of 1H-imidazole-4,5-dicarboxylic acid. A reflux reaction with ethanol and concentrated H₂SO₄ (catalytic) under nitrogen for 48 hours achieves 85% yield. Neutralization with Na₂CO₃ and extraction with CH₂Cl₂ are critical for purity . Key parameters include reflux duration (≥48 hours) and acid catalyst concentration.
Advanced:
Optimization studies suggest that substituting H₂SO₄ with ionic liquids (e.g., [BMIM][HSO₄]) can reduce reaction time to 24 hours while maintaining >80% yield. Solvent choice (e.g., DMSO vs. ethanol) also impacts byproduct formation, as seen in analogous imidazole ester syntheses .
How is this compound utilized in coordination polymer synthesis?
Basic:
The compound serves as a versatile ligand due to its dual carboxylate groups and N-donor sites. It forms coordination polymers with transition metals (e.g., Cd(II), Zn(II), Co(II)) via solvothermal methods. For example, Cd(II) polymers exhibit 1D or 2D architectures depending on solvent polarity .
Advanced:
Structural diversity arises from pH and counterion modulation. At pH 5–6, the ligand adopts a μ₂-bridging mode, forming porous frameworks with gas adsorption properties (CO₂ uptake: 42 cm³/g at 273 K). Adding auxiliary ligands (e.g., 2,2′-bipyridine) enhances topological complexity, as shown in Mn(II) polymers with ferromagnetic behavior .
What characterization techniques are critical for verifying the purity and structure of this compound?
Basic:
- Melting Point: 197–201°C (decomposition) .
- NMR: ¹H NMR (DMSO-d₆) shows peaks at δ 3.85 (s, 6H, OCH₃) and δ 7.92 (s, 2H, imidazole-H) .
- IR: Strong bands at 1720 cm⁻¹ (ester C=O) and 1600 cm⁻¹ (imidazole ring) .
Advanced:
Single-crystal X-ray diffraction confirms ligand geometry and metal coordination modes. For example, Cd(II) complexes show distorted octahedral geometry with bond lengths of 2.28–2.35 Å (Cd–O) and 2.15 Å (Cd–N) . PXRD and TGA further validate phase purity and thermal stability (decomposition >300°C) .
How do researchers assess the biological activity of derivatives of this compound?
Basic:
Initial screening typically involves antimicrobial assays (e.g., against E. coli and S. aureus). Derivatives with substituents like hydroxyl or halogens show moderate activity (MIC: 32–64 µg/mL) .
Advanced:
Mechanistic studies use fluorescence quenching to evaluate interactions with serum albumin (BSA). A Cd(II) complex exhibits a binding constant (K = 1.2 × 10⁵ M⁻¹), suggesting potential drug delivery applications . Molecular docking further reveals hydrogen bonding with BSA’s Tyr-149 residue .
What contradictions exist in reported data for this compound, and how are they resolved?
Basic:
Discrepancies in melting points (e.g., 197–201°C vs. 190–195°C) may arise from polymorphic forms or impurities. Recrystallization in ethanol/water (1:3) ensures consistent results .
Advanced:
Conflicting CO₂ adsorption capacities (e.g., 42 cm³/g vs. 28 cm³/g) in coordination polymers are attributed to synthetic variations (e.g., activation temperature). In situ PXRD under CO₂ flow clarifies framework stability and guest accessibility .
What methodologies are used to study its role in metal-organic frameworks (MOFs)?
Advanced:
Gas sorption analysis (N₂ at 77 K; CO₂ at 273–298 K) evaluates porosity and selectivity. A Zn(II)-MOF shows BET surface area of 680 m²/g and CO₂/N₂ selectivity of 18:1 . Transient fluorescence decay assays assess photoluminescence quenching by nitroaromatics, suggesting sensor applications .
How is computational chemistry applied to understand its reactivity?
Advanced:
DFT calculations (B3LYP/6-31G*) predict electrophilic substitution sites, aligning with experimental bromination at the C2 position . MD simulations of BSA binding correlate with experimental thermodynamic data (ΔH = −89 kJ/mol, ΔS = −210 J/mol·K) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
